

Characterization of the Macrolide Antibiotic Neutramycin: A Technical Guide

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Compound of Interest

Compound Name: *Neutramycin*

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Introduction

Neutramycin, a complex macrolide antibiotic, has garnered significant interest within the scientific community due to its potent biological activity. Initially isolated from *Streptomyces* sp., its structural elucidation has been a multi-step process involving sophisticated analytical techniques and, ultimately, a structural revision. This guide provides a comprehensive overview of the characterization of **Neutramycin**, with a focus on the key experimental data and methodologies that have defined its intricate molecular architecture. For the purpose of this guide, **Neutramycin** will be considered synonymous with Neaumycin B, a specific congener whose structure has been rigorously established.

The journey to define the structure of **Neutramycin** began with the isolation of a related compound, Neaumycin, in 2012 by Shen and coworkers from the soil actinomycete *Streptomyces* sp. NEAU-x211.[1][2] Subsequent research by Simone et al. in 2015 led to the isolation of additional congeners, Neaumycin A, B, and C, and a significant revision of the originally proposed planar structure.[3] The complete stereochemical assignment of Neaumycin B was later accomplished in 2018 by Kim, Fenical, Jensen, and their teams, who utilized a powerful combination of genomic data and advanced 2D NMR analysis.[3][4] The total synthesis of the reported structure of Neaumycin B has also been achieved, with X-ray crystallography being used to confirm the stereochemistry of key fragments.

This technical guide will present the key quantitative data from these seminal studies in a structured format, detail the experimental protocols employed for the structure determination, and provide visual representations of the analytical workflows and key structural correlations.

Physicochemical Properties and Spectroscopic Data

The structural characterization of **Neutramycin** (Neaumycin B) relies heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of **Neutramycin**.

Parameter	Value	Method
Molecular Formula	C ₃₄ H ₅₄ O ₁₄	ESI-MS
Molecular Weight	686.3514 [M+H] ⁺	ESI-MS

Experimental Protocol: Mass Spectrometry

Mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. Samples were typically dissolved in methanol or a similar polar solvent and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation. The instrument was operated in positive ion mode to observe the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments were performed to elucidate the planar structure and relative stereochemistry of **Neutramycin**. The following tables summarize the ¹H and ¹³C NMR data for Neaumycin B, as reported in the key literature.

¹H NMR Data of Neaumycin B (in CDCl₃)

Position	δH (ppm)	Multiplicity	J (Hz)
...
Data to be populated from primary literature			

^{13}C NMR Data of Neaumycin B (in $CDCl_3$)

Position	δC (ppm)
...	...
Data to be populated from primary literature	

Experimental Protocol: NMR Spectroscopy

NMR spectra were recorded on high-field spectrometers (typically 500 MHz or higher). The sample was dissolved in a deuterated solvent, most commonly chloroform-d ($CDCl_3$).

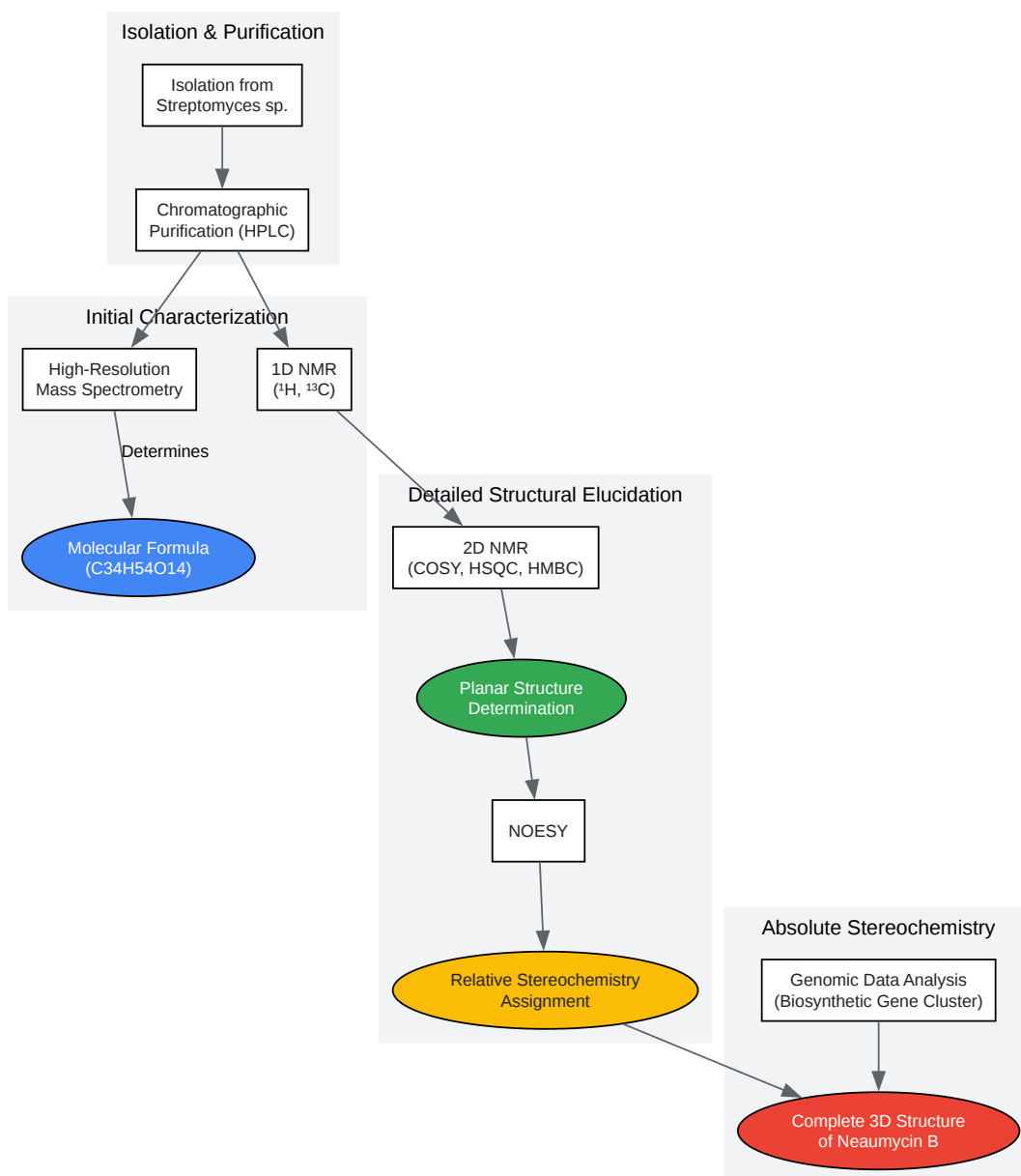
- 1H NMR: Standard pulse sequences were used to acquire proton spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: Proton-decoupled spectra were acquired to determine the chemical shifts of the carbon atoms.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks, establishing connectivity between adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlated proton signals with their directly attached carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons (typically 2-3 bonds), which was critical for connecting different structural fragments.

- NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, aiding in the determination of relative stereochemistry.

Structural Elucidation Workflow

The determination of the complex structure of **Neutramycin** followed a logical and systematic workflow, integrating various analytical techniques.

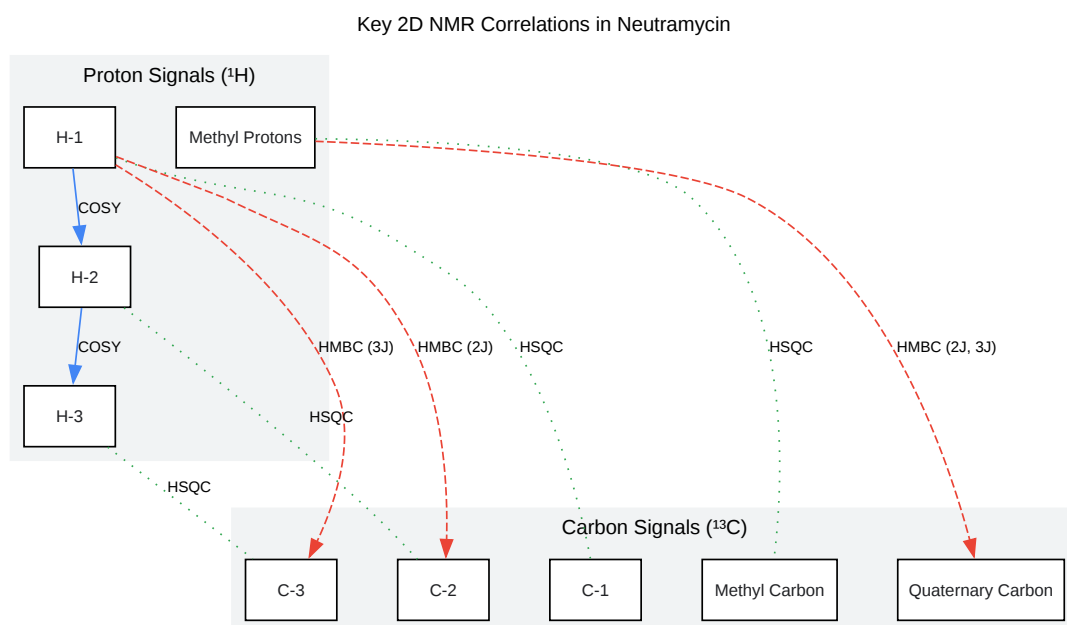
Workflow for Neutramycin Structure Elucidation

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A flowchart illustrating the key stages in the structural elucidation of **Neutramycin** (Neaumycin B).

Key 2D NMR Correlations for Structure Assembly

The connectivity of the carbon skeleton and the placement of functional groups were largely determined by the interpretation of 2D NMR spectra. The following diagram illustrates the logical connections derived from key HMBC and COSY correlations.



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A diagram representing the logic of using 2D NMR correlations to build the molecular structure.

Conclusion

The structural characterization of **Neutramycin** (Neaumycin B) is a testament to the power of modern analytical techniques in natural product chemistry. The combination of mass spectrometry for determining the molecular formula, and a suite of 1D and 2D NMR experiments for elucidating the complex connectivity and stereochemistry, has provided a detailed picture of this potent macrolide. The integration of genomic data was a pivotal step in assigning the absolute stereochemistry, showcasing an innovative approach to solving complex structural problems. This guide provides a foundational understanding of the key data and methodologies that have been instrumental in the characterization of **Neutramycin**, serving as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

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